molecular formula C10H21NO B14412917 4-Octanone, 5-(dimethylamino)- CAS No. 82215-86-9

4-Octanone, 5-(dimethylamino)-

Cat. No.: B14412917
CAS No.: 82215-86-9
M. Wt: 171.28 g/mol
InChI Key: IOJJHQPJCFBAEJ-UHFFFAOYSA-N
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Description

This compound is synthesized via methodologies involving nitrosophenol intermediates, as demonstrated in the synthesis of 5-(dimethylamino)-2-nitrosophenol, which achieved an 86% yield using protocols adapted from Hu et al. .

Properties

CAS No.

82215-86-9

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

5-(dimethylamino)octan-4-one

InChI

InChI=1S/C10H21NO/c1-5-7-9(11(3)4)10(12)8-6-2/h9H,5-8H2,1-4H3

InChI Key

IOJJHQPJCFBAEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)CCC)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanone, 5-(dimethylamino)- typically involves the reaction of 4-octanone with dimethylamine under specific conditions. One common method is the reductive amination of 4-octanone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4-Octanone, 5-(dimethylamino)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Octanone, 5-(dimethylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

4-Octanone, 5-(dimethylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Octanone, 5-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The ketone group can undergo reduction or oxidation, leading to different biological effects. The compound’s interactions with enzymes and receptors can modulate biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Physical and Material Properties

  • Resin Performance: Ethyl 4-(dimethylamino) benzoate achieves a 34% higher degree of conversion in resin cements than 2-(dimethylamino) ethyl methacrylate. The aromatic backbone stabilizes radical intermediates, improving polymerization efficiency .
  • Stability: Sodium salts of dimethylamino-substituted naphthalene sulfonates (e.g., C.A.S. 860-22-0) exhibit high aqueous solubility and photostability, critical for dye applications .

Data Tables

Table 2: Material Performance of Dimethylamino-Containing Co-Initiators

Compound Degree of Conversion (%) Flexural Strength (MPa) Water Sorption (μg/mm³)
Ethyl 4-(dimethylamino) benzoate 85 122 18.3
2-(Dimethylamino) ethyl methacrylate 51 89 25.7
Data adapted from resin studies

Research Findings

  • Positional Isomerism : Substitution at the 6-position in amonafide derivatives (vs. 5-position) enhances DNA intercalation and reduces off-target toxicity .
  • Backbone Influence : Aromatic backbones (e.g., benzoate) stabilize reactive intermediates better than aliphatic chains (e.g., methacrylate), improving material properties .
  • Electron-Donating Effects: The dimethylamino group increases electron density, accelerating nitroreductase-mediated activation in prodrugs .

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